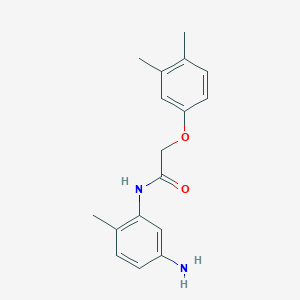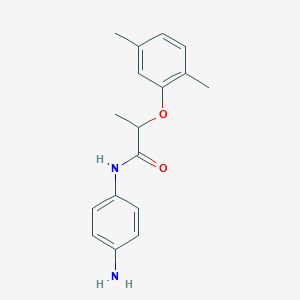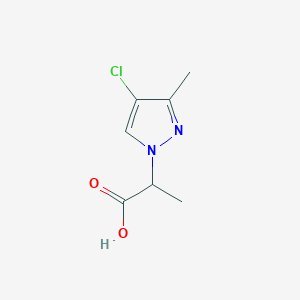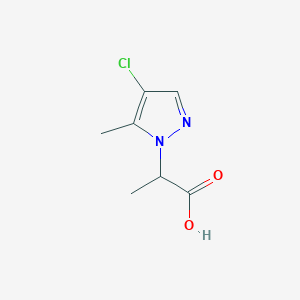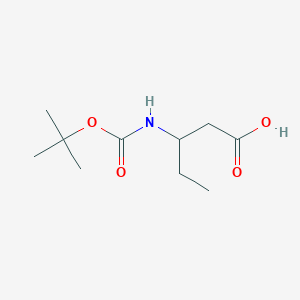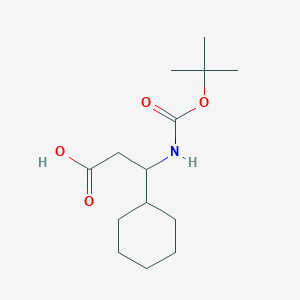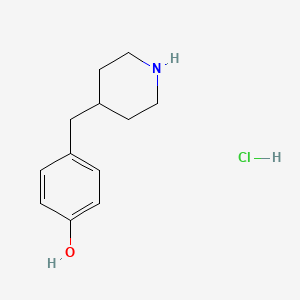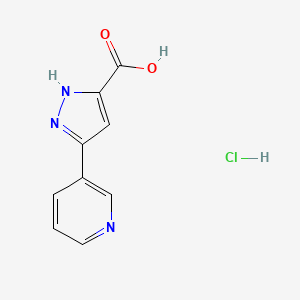
5-吡啶-3-基-1H-吡唑-3-羧酸盐酸盐
描述
5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H8ClN3O2 and a molecular weight of 225.63 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride, often involves reactions with hydrazones . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can produce pyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates. These intermediates can then be oxidized to form pyrazoles .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7N3O2.ClH/c13-9(14)8-4-7(11-12-8)6-2-1-3-10-5-6;/h1-5H,(H,11,12)(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .科学研究应用
蛋白质组学研究
该化合物在蛋白质组学研究中用作生化工具。它有助于研究从细胞内蛋白质组成、结构及其独特的活性模式等方面的蛋白质组。 它在理解蛋白质的结构-功能关系方面至关重要 .
生化测定
在生化测定中,5-吡啶-3-基-1H-吡唑-3-羧酸盐酸盐用于酶抑制研究,以确定酶与潜在抑制剂之间的相互作用和亲和力,这对药物开发至关重要 .
分子对接研究
该化合物应用于分子对接研究,以预测底物或配体在与特定酶或受体位点结合时的方向。 这在药物的合理设计中特别有用 .
合成化学
在合成化学中,该化合物用作合成更复杂分子的构建块。 它经常用于构建用于筛选生物活性的化合物库 .
药理学研究
它在药理学研究中具有应用,在那里它被用于开发新的治疗剂。 它在调节各种生物途径中的作用可以导致发现新的药效团 .
化学生物学
5-吡啶-3-基-1H-吡唑-3-羧酸盐酸盐: 用于化学生物学研究活生物体中和与活生物体相关的化学过程。 它充当探针,以阐明分子水平的生物学功能 .
材料科学
在材料科学中,该化合物可用于创建具有特定特性的新材料,例如导电聚合物或具有特定光学特性的材料 .
分析化学
安全和危害
生化分析
Biochemical Properties
5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme . For instance, it may bind to the active site of an enzyme, altering its conformation and affecting its catalytic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing the downstream effects of these pathways .
Cellular Effects
The effects of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell types, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects can result in various cellular responses, such as changes in cell proliferation, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride exerts its effects through binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, depending on the specific enzyme and the nature of the interaction . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes . Additionally, it can affect cellular signaling pathways by binding to receptors or other signaling molecules, modulating their activity and influencing downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its activity and effects on cells . Long-term exposure to this compound in in vitro or in vivo studies has been associated with various effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a specific response . Additionally, high doses of this compound may result in toxic or adverse effects, such as cellular damage or apoptosis .
Metabolic Pathways
5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in the levels of specific metabolites and overall metabolic flux .
Transport and Distribution
The transport and distribution of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride within cells and tissues are influenced by various factors, including transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, allowing it to enter cells and exert its effects . Additionally, binding proteins may facilitate the distribution of this compound within cells, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride is an important factor in determining its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism . The subcellular localization of this compound can significantly impact its overall effects on cellular function .
属性
IUPAC Name |
3-pyridin-3-yl-1H-pyrazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-9(14)8-4-7(11-12-8)6-2-1-3-10-5-6;/h1-5H,(H,11,12)(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIQXXBPFUAVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589276 | |
| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093636-79-3 | |
| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



